molecular formula C6H5NO4S B1305362 5-Methyl-4-nitrothiophene-2-carboxylic acid CAS No. 36050-35-8

5-Methyl-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1305362
CAS No.: 36050-35-8
M. Wt: 187.18 g/mol
InChI Key: HUDBBNDAVUUGEF-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrothiophene-2-carboxylic acid is a heterocyclic organic compound belonging to the thiophene familyThe compound has a molecular formula of C6H5NO4S and a molecular weight of 187.18 g/mol.

Scientific Research Applications

5-Methyl-4-nitrothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Future Directions

Thiophene derivatives, including 5-Methyl-4-nitrothiophene-2-carboxylic acid, continue to attract interest due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

Biochemical Analysis

Biochemical Properties

5-Methyl-4-nitrothiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the creation of more complex structures.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of hydrogen bonds or van der Waals interactions . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can become toxic and cause adverse effects . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is critical for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-methylthiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 5-Methyl-4-aminothiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives.

    Oxidation: 5-Carboxy-4-nitrothiophene-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2-thiophenecarboxylic acid: Another thiophene derivative with similar structural features but differing in the position of the nitro group.

    5-Methyl-2-thiophenecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

Uniqueness

5-Methyl-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-methyl-4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBBNDAVUUGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389350
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36050-35-8
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-nitrothiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under N2, fuming nitric acid (4.7 mL, 112.0 mmol) was added slowly over 10 min to acetic anhydride (16.6 mL, 175.6 mmol) cooled in a dry ice/acetone bath to −78° C. 5-methyl-2-thiophene carboxylic acid (5.0 g, 35.2 mmol) was added in 1 g portions over 10 min to the solution. The reaction was kept at −20° C. for 1 h before quenching over ice. The yellow solid was filtered off and washed with water (200 mL). The crude product was recrystallized from 95% EtOH to give 5-methyl-4-nitro-2-thiophene carboxylic acid as a pale yellow solid (4.6 g, 70%). 1H NMR (400 MHz, CD3OD) δ (ppm) 8.13 (s, 1H) 2.82 (s, 3H).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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